2-(3-Fluorophenyl)-1,3,4-oxadiazole

Descripción general

Descripción

2-(3-Fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of oxadiazole oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 2-(3-fluorophenyl)-1,3,4-oxadiazole, have demonstrated considerable antimicrobial activity. Studies indicate that these compounds exhibit potent antibacterial effects against various pathogens.

Key Findings:

- Antibacterial Efficacy : Compounds containing the oxadiazole ring have shown effectiveness against Mycobacterium tuberculosis, with some derivatives displaying a minimum inhibitory concentration (MIC) significantly lower than standard drugs like isoniazid .

- Antifungal and Antiprotozoal Properties : Certain derivatives have also been effective against fungi such as Aspergillus fumigatus and protozoa like Plasmodium falciparum, indicating their broad-spectrum antimicrobial potential .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 0.03 | Antibacterial |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 0.03 | Antitubercular |

| Other derivatives | Varies | Antifungal/Antiprotozoal |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound derivatives. These compounds have been tested for their ability to reduce inflammation in various models.

Key Findings:

- Inflammation Reduction : In animal studies, certain oxadiazole derivatives exhibited significant anti-inflammatory activity comparable to standard treatments like indomethacin .

- Analgesic Effects : Some compounds also demonstrated analgesic properties, with efficacy ranging from 44.1% to 70.6% in pain models .

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|

| This compound | 59.5 | 66.2 |

| Other derivatives | Varies | Varies |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on cancer cell lines.

Key Findings:

- Cytotoxicity : Compounds containing the oxadiazole moiety have shown promising results against multiple cancer types. For instance, specific derivatives exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

| Cancer Type | IC50 (µM) | Compound Tested |

|---|---|---|

| Prostate | 0.67 | Diarylamide derivative |

| Colon | 0.80 | Diarylamide derivative |

| Renal | 0.87 | Diarylamide derivative |

Neuroprotective Properties

Recent studies have indicated that some oxadiazole derivatives can influence neuroprotection and cognitive function.

Key Findings:

- Cholinesterase Inhibition : Compounds with specific substitutions showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

- Cognitive Improvement : In vivo studies demonstrated that these compounds could ameliorate cognitive dysfunction induced by scopolamine in animal models .

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-1,3,4-oxadiazole: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-(4-Fluorophenyl)-1,3,4-oxadiazole: The fluorine atom is positioned differently, affecting its reactivity and interactions.

2-(3-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

Uniqueness

2-(3-Fluorophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

2-(3-Fluorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its antimicrobial, anticancer, and neuroprotective properties.

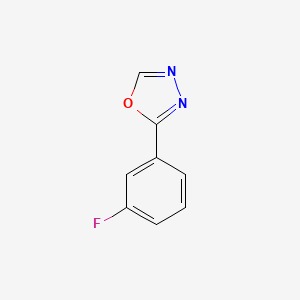

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains.

Key Findings:

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), crucial for fatty acid synthesis .

- Comparative Efficacy : In comparative studies, certain oxadiazole derivatives exhibited antimicrobial effects superior to standard antibiotics like gentamicin .

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| This compound | S. aureus | 6.25 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against multiple cancer cell lines including breast (MCF-7) and lung (A549) cancers.

| Cell Line | IC50 Value (µM) | % Inhibition |

|---|---|---|

| MCF-7 | 0.15 | 90% |

| A549 | 0.20 | 85% |

| UO-31 | 0.18 | 88% |

- Mechanism of Action : Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer cell survival and proliferation .

Neuroprotective Effects

Recent investigations have indicated that oxadiazole derivatives may also possess neuroprotective properties.

Research Highlights:

- Cognitive Function : In vivo studies demonstrated that compounds with a fluorine substitution showed potential in reversing cognitive dysfunction induced by scopolamine in animal models .

- Enzyme Inhibition : The compound was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPMVAYGVNNNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202058 | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-32-5 | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.